2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Description
The target compound belongs to the class of 1,2,4-triazole-based acetohydrazides, characterized by a triazole core substituted with ethyl and 4-methoxyphenyl groups at positions 4 and 5, respectively. The sulfanyl (-S-) group at position 3 links the triazole to an acetohydrazide moiety, which is further modified by an (E)-configured Schiff base derived from 2-hydroxy-3-methoxyphenyl aldehyde.
Properties
Molecular Formula |
C21H23N5O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O4S/c1-4-26-20(14-8-10-16(29-2)11-9-14)24-25-21(26)31-13-18(27)23-22-12-15-6-5-7-17(30-3)19(15)28/h5-12,28H,4,13H2,1-3H3,(H,23,27)/b22-12+ |
InChI Key |
QNXICBQLDYAQJA-WSDLNYQXSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the triazole ring.
Formation of the hydrazide moiety: This involves the reaction of the triazole derivative with hydrazine or its derivatives under controlled conditions.
Final condensation reaction: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound
Chemical Reactions Analysis
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Molecular Features :
- Molecular Formula : C₂₂H₂₄N₆O₄S (inferred from analogous compounds in and ).
- Functional Groups : 1,2,4-triazole, sulfanyl, acetohydrazide, Schiff base.
- Substituent Effects : The 4-methoxyphenyl and 2-hydroxy-3-methoxyphenyl groups enhance electron density and hydrogen-bonding capacity, influencing bioavailability and target interactions .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key analogs and their structural differences relative to the target compound:
Key Observations :
- Electron-Withdrawing vs.
- Schiff Base Variations: The (E)-2-hydroxy-3-methoxyphenyl group in the target compound provides stronger hydrogen-bonding capacity than the ethoxy group in or the diethylamino group in , which may enhance antimicrobial activity .
Antimicrobial Activity
Antioxidant Activity
- ’s analog (2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide) demonstrated 1.5-fold higher ferric-reducing power than BHT (control). The target compound’s phenolic -OH group may further enhance radical scavenging .
Computational and SAR Studies
- DFT Calculations: ’s QSAR models highlight that substituents at the triazole 3-position (e.g., -S-acetohydrazide) and hydrazide aryl groups dominate bioactivity. Modifications here (e.g., introducing -CF₃ or -NO₂) could optimize potency .
- SimilarityLab () : This tool identifies commercially available analogs with recorded bioactivities, aiding target prediction. For example, pyridine-substituted triazoles () may share kinase-inhibitory profiles with the target compound .
Biological Activity
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a novel hybrid molecule that combines the pharmacophoric features of triazoles and hydrazides. This combination is anticipated to confer significant biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a triazole ring, a sulfanyl group, and an acetohydrazide moiety. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H23N5O3S |
| SMILES | CCN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=CO2)/C)C3=CC=C(C=C3)OC |
| InChI | InChI=1S/C21H23N5O3S/c1-4-26... |
| InChIKey | WASAMTNSMJHMQF-LJMWNDBKSA-N |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
-
Antibacterial Studies :
- In studies involving derivatives of triazoles, compounds similar to the one discussed showed Minimum Inhibitory Concentration (MIC) values ranging from 20–70 µM against Staphylococcus aureus and Escherichia coli .
- The presence of the sulfanyl group is believed to enhance the antibacterial efficacy by increasing membrane permeability or disrupting cellular processes.
- Antifungal Activity :
Anticancer Activity
The anticancer properties of triazole derivatives have been widely studied due to their ability to inhibit tumor growth through various mechanisms.
-
In Vitro Studies :
- Compounds with similar structures were tested against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). Some derivatives exhibited IC50 values as low as 6.2 µM against HCT-116 cells .
- The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells.
- Mechanistic Insights :
Case Studies
Several studies have explored the biological activities of similar triazole-based compounds:
- Study on Triazolethiones :
- Antimicrobial Efficacy Against Resistant Strains :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
